2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
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Overview
Description
2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a synthetic organic compound with the molecular formula C16H15ClFN3O. It is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
The synthesis of 2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including solvent-free methods, stirring without solvent at elevated temperatures, or using basic catalysts such as triethylamine . Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.
Chemical Reactions Analysis
2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include alkyl halides and aryl halides under basic conditions.
Condensation Reactions: Involving carbonyl compounds and amines.
Cyclization Reactions: Leading to the formation of heterocyclic compounds.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities. In proteomics research, it is used to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide include other cyanoacetamide derivatives and pyrrole-based compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c1-10-11(2)21(9-12-3-5-13(18)6-4-12)16(14(10)8-19)20-15(22)7-17/h3-6H,7,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGWOHWMEGTJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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